Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the use of active methylene compounds in the synthesis of pyrrole motifs, which are crucial intermediates in the formation of the hexahydroquinoline structure . The reaction conditions often involve the use of catalysts, such as ionic liquids, to facilitate the formation of the desired product under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using reagents such as N-bromosuccinimide (NBS) under microwave irradiation.
Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the molecule.
Substitution: The methoxy groups present in the compound can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: NBS under microwave irradiation.
Reduction: Sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield aldehydes or ketones, while reduction typically results in alcohols.
Scientific Research Applications
Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s structure, featuring the trimethoxyphenyl group, is known for its pharmacophore properties, making it a candidate for anti-cancer, anti-fungal, and anti-bacterial research.
Biological Studies:
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism by which Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . Additionally, the compound may interact with other proteins and enzymes, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
What sets Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate apart is its unique combination of functional groups and the hexahydroquinoline core. This structure provides a versatile platform for further chemical modifications, enhancing its potential as a lead compound in drug discovery.
Properties
Molecular Formula |
C29H33NO8 |
---|---|
Molecular Weight |
523.6g/mol |
IUPAC Name |
methyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C29H33NO8/c1-15-26(29(32)38-7)27(18-13-24(36-5)25(37-6)14-22(18)34-3)28-19(30-15)10-17(11-20(28)31)16-8-9-21(33-2)23(12-16)35-4/h8-9,12-14,17,27,30H,10-11H2,1-7H3 |
InChI Key |
YWUJJPJXZVCFJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4OC)OC)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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